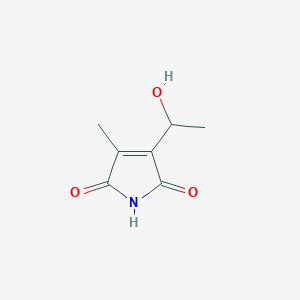
5-Amino-2,3,4-trifluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3,4-trifluorophenol: is an organic compound with the molecular formula C6H4F3NO It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3,4-trifluorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trifluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Hydrolysis: The resulting 5-amino-2,3,4-trifluoroaniline is then hydrolyzed to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves high-pressure reactions and the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Amino-2,3,4-trifluorophenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: A wide range of substituted phenols depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Acts as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Biodegradation: Its biodegradation pathways are of interest in environmental chemistry.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery.
Industry:
Material Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2,3,4-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2,3,4-Trifluorophenol
- 3,4,5-Trifluorophenol
- 2,3,5-Trifluorophenol
Comparison:
- 2,3,4-Trifluorophenol: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.
- 3,4,5-Trifluorophenol: Different fluorine substitution pattern, leading to different chemical properties and reactivity.
- 2,3,5-Trifluorophenol: Another isomer with a different substitution pattern, affecting its chemical behavior and applications .
Propiedades
Fórmula molecular |
C6H4F3NO |
|---|---|
Peso molecular |
163.10 g/mol |
Nombre IUPAC |
5-amino-2,3,4-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-4-2(10)1-3(11)5(8)6(4)9/h1,11H,10H2 |
Clave InChI |
YASSNYOFEPDUIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1O)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



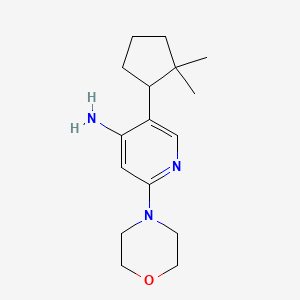
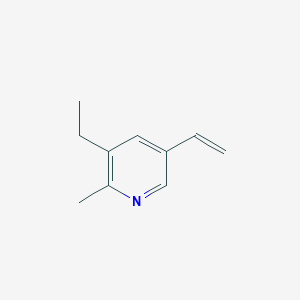
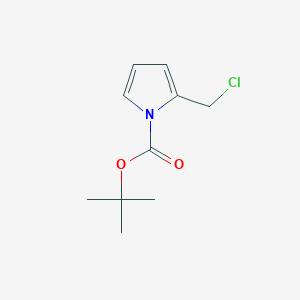
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
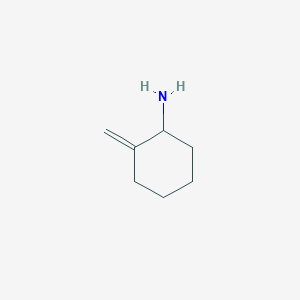
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
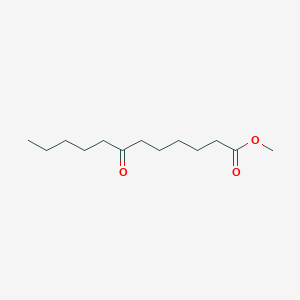
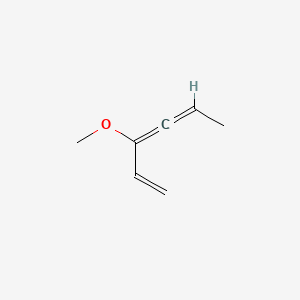

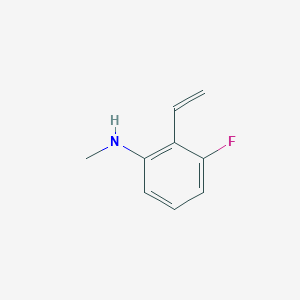

![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
